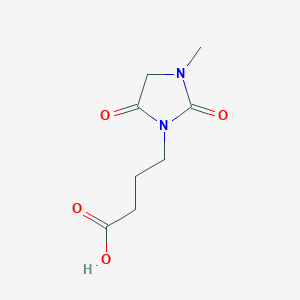

4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is a chemical compound with the CAS Number: 852940-58-0 . It has a molecular weight of 200.19 and its IUPAC name is 4-(3-methyl-2,5-dioxo-1-imidazolidinyl)butanoic acid . It is typically stored at room temperature and is available in powder form .

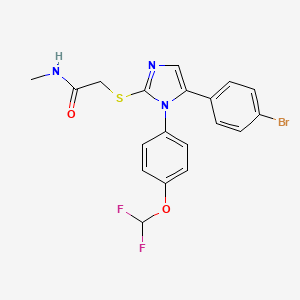

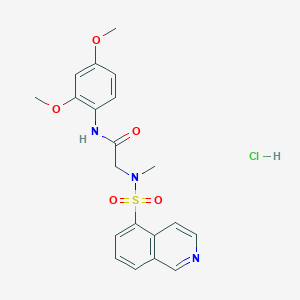

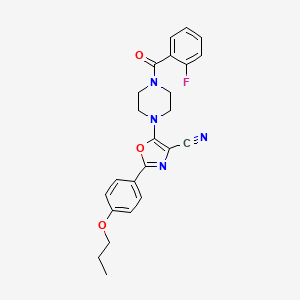

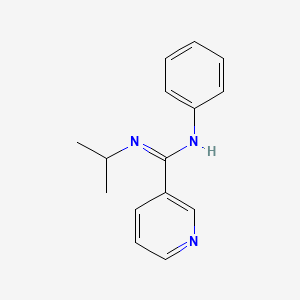

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H12N2O4/c1-9-5-6 (11)10 (8 (9)14)4-2-3-7 (12)13/h2-5H2,1H3, (H,12,13) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 200.19 .Applications De Recherche Scientifique

Ionic Liquids and Catalysis

- Ionic Liquids as Solvents and Catalysts : Research into ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate has shown their efficacy as reusable catalysts for chemical synthesis, highlighting their potential in green chemistry and solvent-free reactions (Niknam & Damya, 2009). Such studies suggest avenues for utilizing similar compounds in catalysis and synthesis, potentially including derivatives of 4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.

Synthesis of Organic Compounds

- Synthesis of Heterocyclic Compounds : Efforts to synthesize novel organic compounds, such as the creation of 1,8-dioxo-octahydroxanthenes and pyrano[3,2-c]coumarins, underline the role of specific chemical catalysts and solvents in facilitating complex reactions. These include using Brønsted acidic ionic liquids and solvent-free conditions for regioselective syntheses (Mahato et al., 2017). Such methodologies could be applied to the synthesis of derivatives of this compound, exploring its utility in producing novel organic frameworks.

Taste Modulation and Food Chemistry

- Taste Modulating Compounds : Investigations into N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids formed from creatinine and reducing carbohydrates have identified their role in enhancing the mouthfeel and taste of foods, without imparting intrinsic taste activity. This discovery opens the door to using similar compounds, possibly including derivatives of the compound , in food chemistry to modify or enhance sensory experiences (Kunert et al., 2011).

Environmental and Green Chemistry

- Green Chemistry Applications : The use of ionic liquids and solvent-free conditions in the synthesis of complex organic molecules, as well as in the conversion of CO2 to cyclic carbonates, illustrates a commitment to developing environmentally friendly chemical processes. These processes minimize waste and avoid the use of hazardous solvents, aligning with the principles of green chemistry. The adaptability of ionic liquids, in particular, showcases their potential in various applications, including potentially as media for reactions involving this compound derivatives (Yue et al., 2017).

Safety and Hazards

The safety information for 4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

4-(3-methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-9-5-6(11)10(8(9)14)4-2-3-7(12)13/h2-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKKZPQUYUHBNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2839119.png)

![3-chloro-2-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzenesulfonamide](/img/structure/B2839122.png)

![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2839124.png)

![(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2839127.png)

![Ethyl 2-[6-acetamido-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2839129.png)

![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2839132.png)